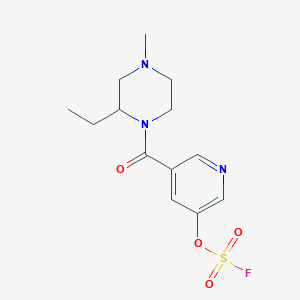
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFMC is a piperazine-based compound that has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用機序
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine exerts its therapeutic effects by binding to specific targets in the body, such as enzymes and receptors. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine also binds to specific receptors in the brain, leading to the activation of signaling pathways that are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects:
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and specificity for certain targets in the body. However, 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine also has limitations, such as its limited solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for scientific research on 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the optimization of its pharmacokinetic properties for use in clinical trials. Additionally, 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has potential applications in the treatment of other diseases, such as inflammation and metabolic disorders, which warrant further investigation.
合成法
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine can be synthesized by several methods, including the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-ethyl-4-methylpiperazine in the presence of a coupling agent. Another method involves the reaction of 2-ethyl-4-methylpiperazine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base. The synthesis of 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been optimized to achieve high yields and purity.
科学的研究の応用
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O4S/c1-3-11-9-16(2)4-5-17(11)13(18)10-6-12(8-15-7-10)21-22(14,19)20/h6-8,11H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKGXMNFZUMQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-4-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

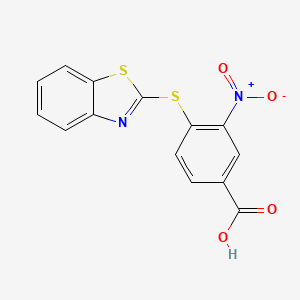

![1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2470217.png)

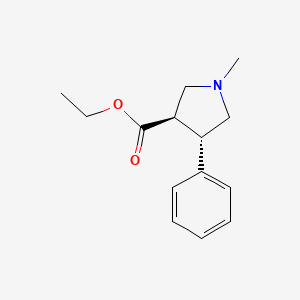
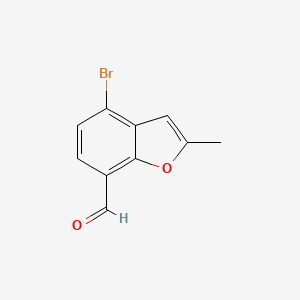
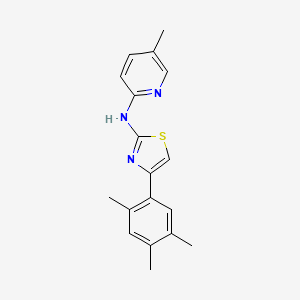
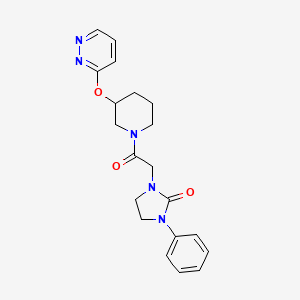
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)
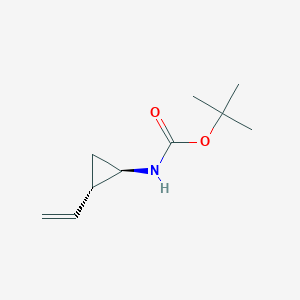
![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)